tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a benzofuran moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as triethylamine and acetonitrile . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with certain enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the benzofuran moiety in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzofuran-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-10-8-13(9-11-19)16-12-14-6-4-5-7-15(14)21-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
GIEBXNQSYBUKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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